Cas no 897094-35-8 (1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride)

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride is a chemically modified piperidine derivative with a methoxyethyl substituent and a carboxylic acid functional group, presented as its hydrochloride salt for enhanced stability and solubility. This compound is of interest in pharmaceutical and organic synthesis due to its versatile scaffold, which can serve as a building block for drug discovery, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The hydrochloride form ensures improved handling and compatibility in aqueous reaction conditions. Its structural features, including the polar methoxyethyl group and ionizable carboxylic acid, contribute to tunable physicochemical properties, making it valuable for medicinal chemistry applications.
1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride structure
897094-35-8 structure
Product Name:1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
CAS No:897094-35-8
MF:C9H17NO3
MW:187.236182928085
CID:1074614
PubChem ID:23004724
Update Time:2025-06-14

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
    • AKOS003657996
    • 897094-35-8
    • 1-(2-methoxyethyl)-3-piperidinecarboxylic acid
    • AKOS016341098
    • 3-piperidinecarboxylic acid, 1-(2-methoxyethyl)-, hydrochloride
    • BB 0220143
    • 1-(2-methoxyethyl)piperidine-3-carboxylic acid
    • SCHEMBL9949510
    • CS-0363367
    • MDL: MFCD09662191
    • Inchi: 1S/C9H17NO3/c1-13-6-5-10-4-2-3-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
    • InChI Key: KNIRSSPGCMVUBY-UHFFFAOYSA-N
    • SMILES: OC(C1CCCN(CCOC)C1)=O

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Comprehensive Overview of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride (CAS 897094-35-8)

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride (CAS 897094-35-8) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This hydrochloride salt derivative of a piperidine-based carboxylic acid is gaining attention due to its unique structural features, which make it a valuable intermediate in drug discovery. The compound's methoxyethyl side chain enhances its solubility and bioavailability, while the piperidine-3-carboxylic acid core provides a versatile scaffold for further modifications.

In recent years, the demand for piperidine derivatives has surged, driven by their widespread use in developing central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are particularly interested in CAS 897094-35-8 due to its potential as a building block for novel G protein-coupled receptor (GPCR) modulators and neurotransmitter analogs. The compound's balanced lipophilicity, achieved through its methoxyethyl moiety, makes it an attractive candidate for blood-brain barrier penetration studies.

The synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride typically involves multi-step organic transformations starting from commercially available piperidine-3-carboxylic acid derivatives. Modern synthetic approaches emphasize green chemistry principles, with many laboratories exploring catalytic methods to improve yield and reduce waste. Analytical characterization of this compound requires advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure purity and confirm structural integrity.

From a pharmaceutical perspective, the hydrochloride salt form of this compound offers several advantages, including improved crystallinity, enhanced stability, and better handling properties compared to its free base counterpart. These characteristics are particularly valuable in formulation development, where consistent physicochemical properties are crucial for reproducible drug performance. The compound's zwitterionic nature at physiological pH also contributes to its interesting pharmacokinetic profile.

Current research trends highlight the growing importance of small molecule modulators in targeted therapies, and 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride fits well within this paradigm. Its structural features allow for diverse medicinal chemistry applications, from creating allosteric modulators to developing prodrug systems. The scientific community continues to explore its potential in addressing challenging therapeutic areas such as neurodegenerative disorders and chronic pain management.

Quality control protocols for CAS 897094-35-8 emphasize rigorous testing for residual solvents, heavy metals, and related substances. Advanced purification techniques like preparative HPLC and recrystallization are commonly employed to meet the stringent requirements of pharmaceutical-grade materials. Storage recommendations typically suggest protection from moisture and light at controlled room temperature to maintain long-term stability.

The commercial availability of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has expanded significantly in response to growing research demand. Suppliers now offer various packaging options ranging from milligram quantities for initial screening to kilogram-scale batches for development programs. Proper handling requires standard laboratory precautions, with material safety data sheets providing detailed guidance on personal protective equipment and first aid measures.

Future directions for this compound include exploration of its structure-activity relationships in various biological systems and investigation of its potential as a chiral auxiliary in asymmetric synthesis. The continued evolution of computational chemistry tools enables more efficient design of derivatives based on this core structure, accelerating the discovery of novel bioactive molecules with improved therapeutic profiles.

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